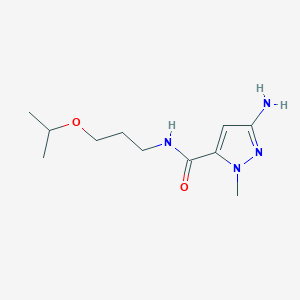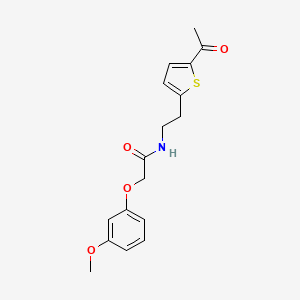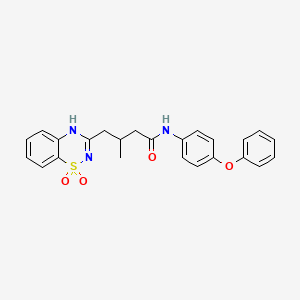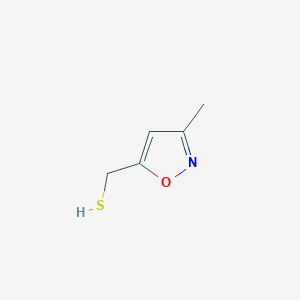
1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea" is a tri-substituted urea derivative, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential pharmacological properties, as it contains both a methoxyphenyl and a methylpiperazinyl moiety. These structural features are often seen in molecules that target various biological pathways and receptors.
Synthesis Analysis
The synthesis of tri-substituted ureas, similar to the compound , typically involves the reaction of an amine with an isocyanate or a carbonyl chloride to form the urea linkage. In the context of the provided data, the synthesis of 1,3-disubstituted ureas with a piperidyl moiety has been explored, indicating that the synthesis of such compounds is feasible and can result in molecules with significant biological activity . Although the exact synthetic route for the compound is not detailed, it is likely that a similar synthetic strategy could be employed.
Molecular Structure Analysis
The molecular structure of tri-substituted ureas can be complex, with the potential for various conformations and tautomeric forms. For instance, N-methylpiperazine-containing ureas have been shown to exhibit fast inter-conversion of the piperazine ring and amino-imino tautomerism, which could affect the biological activity of these compounds . The presence of a methoxyphenyl group and a methylpiperazinyl group in the compound of interest suggests that it may also exhibit similar structural dynamics, which could be relevant to its function and interactions with biological targets.
Chemical Reactions Analysis
Tri-substituted ureas can participate in a range of chemical reactions, primarily due to the reactivity of the urea moiety. The urea group can engage in hydrogen bonding, which is crucial for its interaction with biological targets. The papers provided do not detail specific chemical reactions for the compound , but the structural analogs mentioned in the papers suggest that these compounds could interact with various receptors and enzymes, potentially through mechanisms involving the urea linkage .
Physical and Chemical Properties Analysis
The physical and chemical properties of tri-substituted ureas are influenced by their substituents. The presence of a methoxy group and a piperazine ring in the compound of interest suggests that it may have moderate polarity, which could affect its solubility and pharmacokinetic profile. The analogs studied in the provided papers have shown substantial improvements in pharmacokinetic parameters, such as increased potency and bioavailability, when compared to their predecessors . These findings suggest that the compound may also possess favorable pharmacokinetic properties, although specific data on this compound is not provided.
Scientific Research Applications
Crystallographic and Structural Studies
- The crystal structure analysis of related phenylurea compounds, like metobromuron, reveals insights into the molecular interactions and bonding patterns within these compounds, highlighting their potential utility in material science and drug design. Such studies can provide a foundation for understanding the structural requirements for the biological activity of similar urea derivatives (Kang et al., 2015).
Pharmacological Applications
- Urea derivatives have been explored for their pharmacological properties, including acting as ligands for dopamine receptors and exhibiting effects such as inducing penile erection in vivo. This indicates potential applications in developing therapeutics targeting the central nervous system (Enguehard-Gueiffier et al., 2006).
- Inhibitors of Rho-associated protein kinases (ROCK1 and 2) based on urea derivatives highlight the role of such compounds in cancer research and treatment, showcasing the therapeutic potential of urea derivatives in inhibiting pathways involved in tumor growth and metastasis (Pireddu et al., 2012).
Material Science and Corrosion Inhibition
- The inhibition of mild steel corrosion by urea derivatives in acidic solutions has been investigated, demonstrating the utility of such compounds in protecting industrial materials against corrosion. This application is crucial for extending the lifespan of metal-based structures and components in harsh chemical environments (Bahrami & Hosseini, 2012).
Environmental Science
- Studies on the photodegradation and hydrolysis of substituted urea pesticides in water offer insights into the environmental fate of these compounds. Understanding the degradation pathways and rates of such pesticides is vital for assessing their environmental impact and for developing strategies to mitigate pollution (Gatidou & Iatrou, 2011).
Mechanism of Action
Future Directions
The future directions of research involving related compounds could involve further investigation into their neuroprotective and anti-neuroinflammatory properties . Additionally, more research could be done into the synthesis and characterization of novel compounds related to “1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea”.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-23-11-13-24(14-12-23)15-16-3-5-17(6-4-16)21-20(25)22-18-7-9-19(26-2)10-8-18/h3-10H,11-15H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSJFDMSCHCRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2502432.png)



![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide](/img/structure/B2502439.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)
![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)




![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)